

An In-depth Technical Guide to the Mechanism of Action of MGH-CP1

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Compound of Interest

Compound Name: MGH-CP1

Cat. No.: B2695403

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

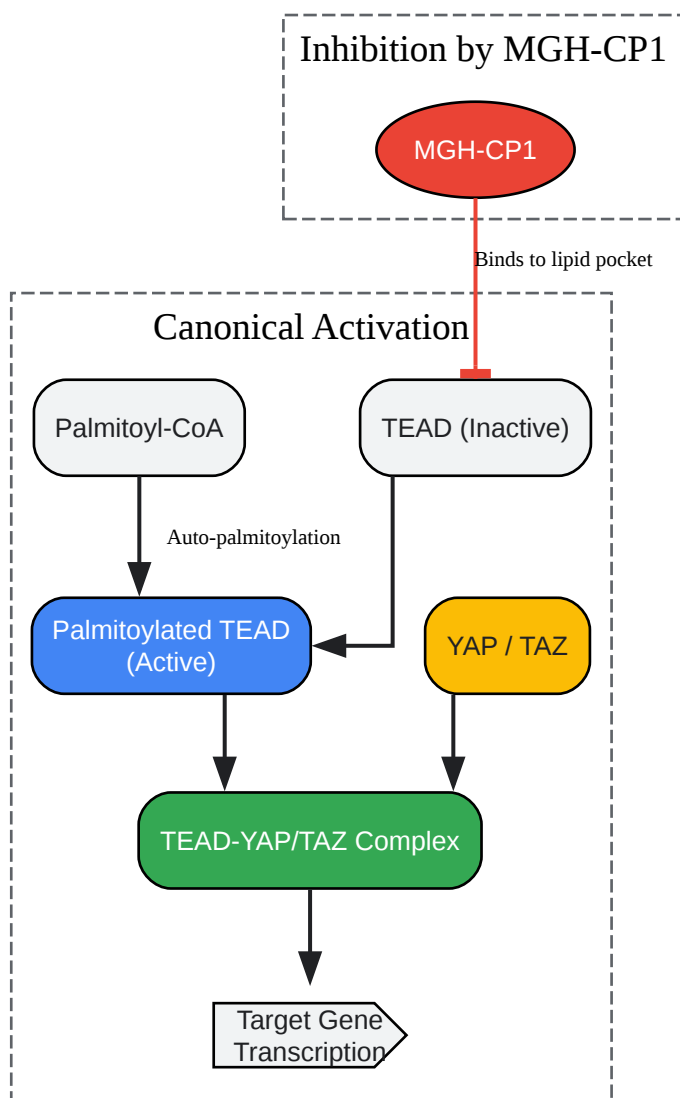
MGH-CP1 is a potent, selective, and cell-permeable small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the stability and transcriptional activity of TEAD proteins.[2][3] By binding to the central lipid-binding pocket of TEADs, **MGH-CP1** allosterically disrupts the interaction between TEADs and their oncogenic co-activators YAP (Yes-associated protein) and TAZ, the terminal effectors of the Hippo signaling pathway.[4] This leads to the suppression of TEAD-dependent gene transcription, resulting in the inhibition of cancer cell proliferation, "stemness," and tumor initiation. However, the therapeutic efficacy of **MGH-CP1** as a monotherapy is limited by an intrinsic resistance mechanism involving the activation of the PI3K/AKT survival pathway.

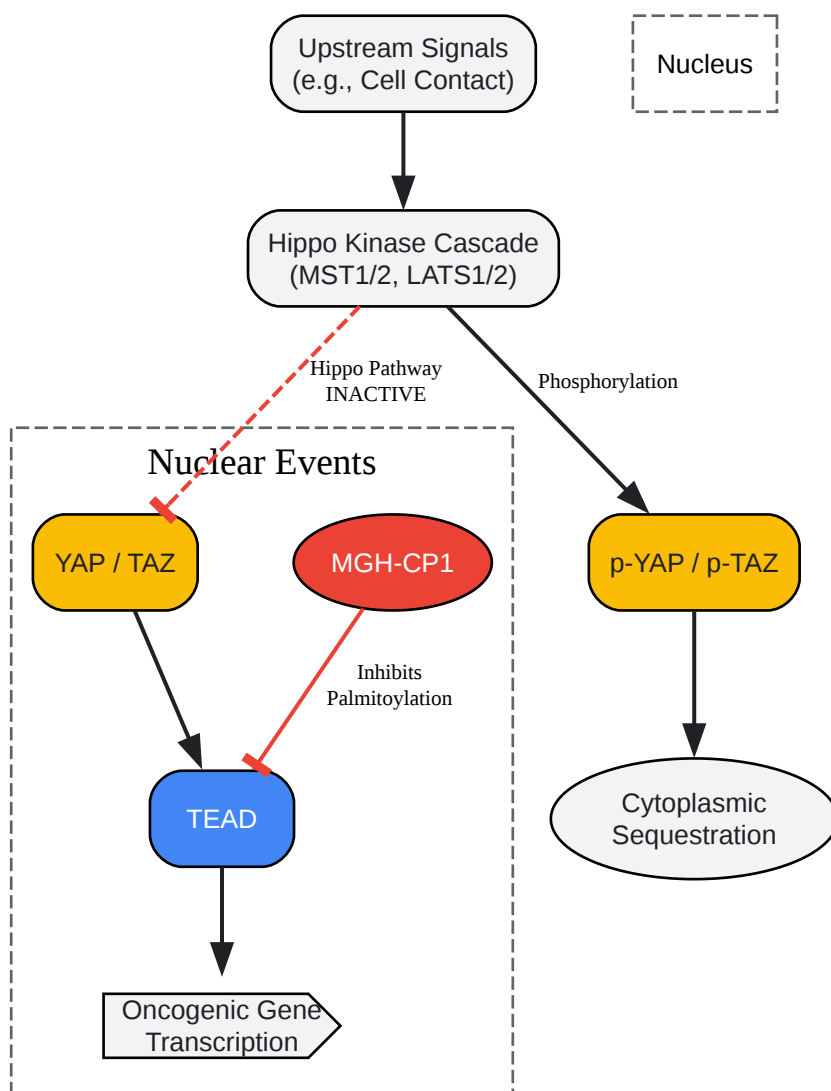
Core Mechanism of Action: Inhibition of TEAD Auto-Palmitoylation

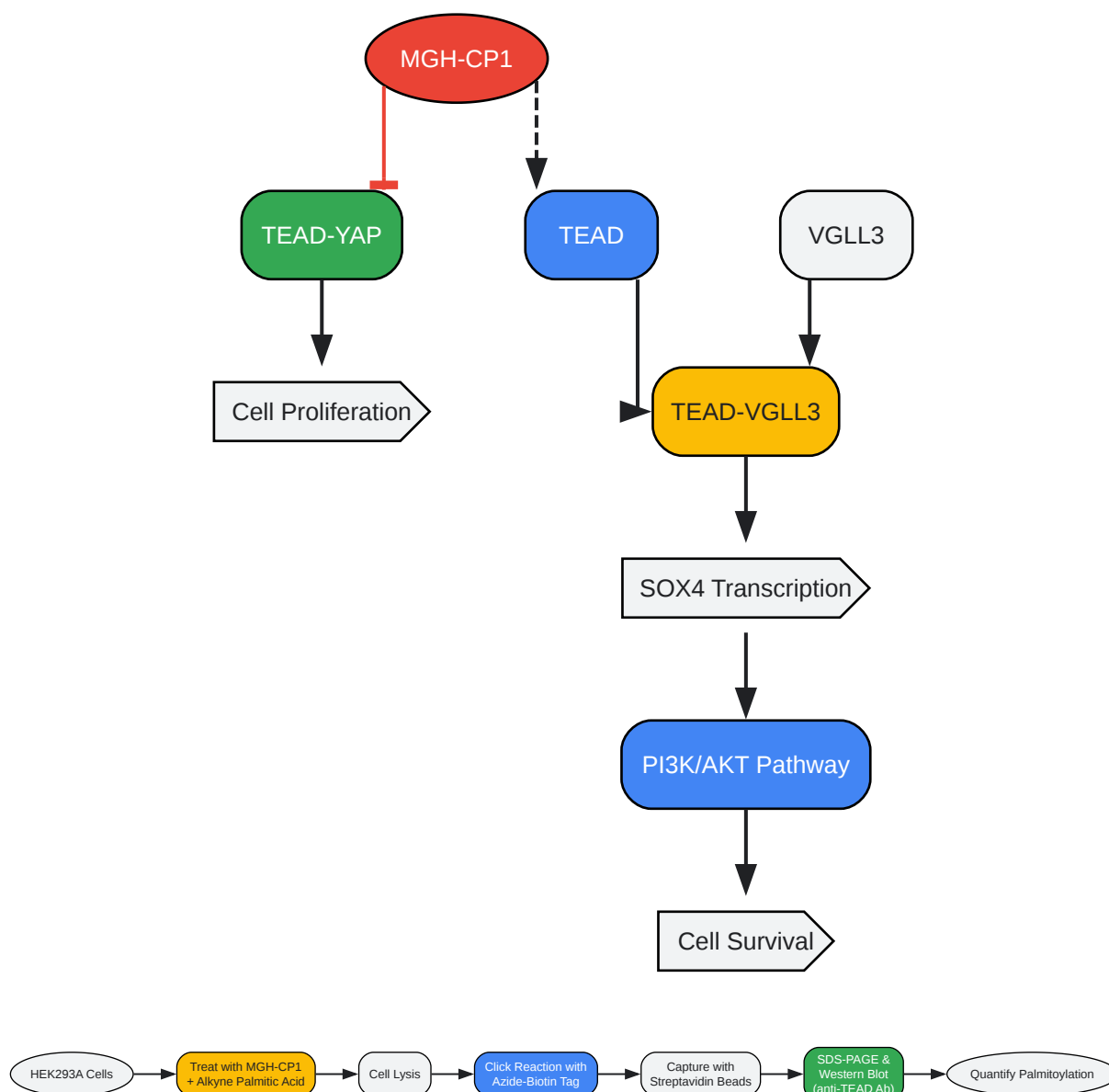
The transcriptional activity of TEAD proteins (TEAD1-4) is critically dependent on S-palmitoylation at a highly conserved cysteine residue within a central lipid-binding pocket. This modification, which TEADs can catalyze themselves (auto-palmitoylation), is essential for stabilizing the protein and enabling its interaction with the transcriptional co-activator YAP and its paralog TAZ.

MGH-CP1 functions by directly targeting this auto-palmitoylation process. It occupies the hydrophobic lipid-binding pocket where palmitoyl-CoA would normally bind. This competitive inhibition prevents the covalent attachment of palmitate to the key cysteine residue, leading to several downstream consequences:

- **Inhibition of TEAD-YAP/TAZ Interaction:** Palmitoylation is crucial for the proper conformation of the YAP/TAZ-binding domain on TEAD. By preventing this modification, **MGH-CP1** effectively blocks the formation of the oncogenic TEAD-YAP/TAZ transcriptional complex.
- **Suppression of Transcriptional Activity:** Without YAP/TAZ, the TEAD-led transcriptional machinery cannot be activated, leading to the downregulation of target genes essential for cell proliferation and survival, such as CTGF, CYR61, and ANKRD1.
- **Selectivity:** The inhibitory action of **MGH-CP1** is highly selective for TEAD proteins. It does not significantly affect the auto-palmitoylation activity of other enzyme families, such as the ZDHHC-family of palmitoyl acyltransferases.







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References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]

- 2. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2017053706A1 - Tead transcription factor autopalmitoylation inhibitors - Google Patents [patents.google.com]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
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